N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide
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Overview
Description
Synthesis Analysis
The synthesis of such indole derivatives often involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . The resulting intermediate is then coupled with phenylacetic acid to obtain the final product .Molecular Structure Analysis
The molecular structure of “N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide” is characterized by a benzopyrrole nucleus, which is a characteristic feature of indole compounds. In the crystal structure of similar indole compounds, molecules are linked by weak intermolecular hydrogen bonds and C—H⋯π interactions .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers due to their diverse biological activities . They have been found in many important synthetic drug molecules, which have given valuable insights for treatment and have helped in developing new useful derivatives .Physical And Chemical Properties Analysis
“this compound” is a white powder that is soluble in polar solvents such as DMSO and DMF. It has a melting point of 118°C and a boiling point of 451.8°C. It is stable under normal conditions and does not decompose easily.Scientific Research Applications
Cancer Treatment
Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in cancer treatment .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They have been used in the development of new drugs that can fight against various types of microbes .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes a wide range of conditions, from mental health disorders to physical ailments .
Antiviral Activity
Indole derivatives have shown antiviral activity . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties . They can be used in the treatment of conditions caused by inflammation .
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They can help protect the body from damage caused by harmful molecules known as free radicals .
Mechanism of Action
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research should focus on developing more potent and selective analogs of “N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide” that can be used as lead compounds in drug discovery.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)15(18)16-9-12-5-6-14-13(8-12)7-11(3)17(14)4/h5-8,10H,9H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMOQIDWTOHMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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